molecular formula C13H14ClN3O B2408818 6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide CAS No. 924862-03-3

6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide

Cat. No.: B2408818
CAS No.: 924862-03-3
M. Wt: 263.73
InChI Key: ONVQHVKCTQWMJN-UHFFFAOYSA-N
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Description

6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is a compound belonging to the class of carbazoles. Carbazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is known for its potential therapeutic applications, especially in the treatment of neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide typically involves the reaction of carbazole derivatives with chlorinating agents. One common method is the chlorination of 2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide using thionyl chloride or phosphorus pentachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced carbazole derivatives.

    Substitution: Formation of substituted carbazole derivatives with various functional groups.

Scientific Research Applications

6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N’-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit SirT1 and potential therapeutic applications in neurodegenerative diseases set it apart from other similar compounds.

Properties

IUPAC Name

6-chloro-N'-hydroxy-2,3,4,9-tetrahydro-1H-carbazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)16-11)13(15)17-18/h4-6,9,16,18H,1-3H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVQHVKCTQWMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)/C(=N\O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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